3-methyl-2-neopentyl-N-phenylbenzamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C19H23NO |
|---|---|
Molecular Weight |
281.4g/mol |
IUPAC Name |
2-(2,2-dimethylpropyl)-3-methyl-N-phenylbenzamide |
InChI |
InChI=1S/C19H23NO/c1-14-9-8-12-16(17(14)13-19(2,3)4)18(21)20-15-10-6-5-7-11-15/h5-12H,13H2,1-4H3,(H,20,21) |
InChI Key |
QEIQBXHFIVRAPK-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=CC=CC=C2)CC(C)(C)C |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=CC=CC=C2)CC(C)(C)C |
Origin of Product |
United States |
Contextualization and Significance of Substituted N Phenylbenzamides in Organic Chemistry
Overview of the N-Phenylbenzamide Scaffold in Chemical Research
The N-phenylbenzamide scaffold is a core structural motif found in a multitude of biologically active compounds and functional materials. This framework, characterized by a benzoyl group attached to an aniline (B41778) moiety via an amide linkage, serves as a versatile template for the design of new molecules with tailored properties. Its prevalence stems from the robustness of the amide bond and the rich possibilities for functionalization on both aromatic rings.
In medicinal chemistry, N-phenylbenzamide derivatives have been investigated for a wide range of therapeutic applications, including as antimicrobial and antitumor agents. nih.govacademie-sciences.fr The ability to systematically modify the substituents on the phenyl rings allows for the fine-tuning of a compound's pharmacological profile, including its binding affinity to biological targets and its pharmacokinetic properties.
Beyond pharmaceuticals, this scaffold is also integral to materials science, where the planarity and rigidity of the aromatic systems, combined with the hydrogen-bonding capability of the amide group, can be exploited to create polymers and other materials with specific thermal and mechanical properties.
Rationale for Investigating Highly Substituted Benzamide (B126) Derivatives
The investigation of highly substituted benzamide derivatives is driven by the quest for novel chemical entities with enhanced or entirely new functionalities. The introduction of multiple substituents onto the N-phenylbenzamide core can profoundly influence its three-dimensional shape, electronic distribution, and reactivity.
Steric hindrance, a key feature of highly substituted molecules, plays a critical role in controlling molecular conformation and reactivity. Current time information in Tampa, FL, US.lookchem.com In the context of N-phenylbenzamides, bulky substituents can restrict rotation around the amide C-N bond and the bonds connecting the phenyl rings to the amide group. This restricted rotation can lead to a phenomenon known as atropisomerism, where stereoisomers arise from hindered rotation about a single bond. wikipedia.org These stable, non-interconverting rotational isomers can exhibit distinct biological activities, making them a fascinating area of study in drug discovery and asymmetric synthesis.
Furthermore, the electronic effects of substituents (whether electron-donating or electron-withdrawing) can modulate the reactivity of the amide bond and the aromatic rings, influencing everything from the compound's antioxidant potential to its ability to coordinate with metal ions. youtube.com
Positioning of 3-methyl-2-neopentyl-N-phenylbenzamide within Contemporary Organic Synthesis and Mechanistic Studies
The specific compound This compound represents a compelling case study in the realm of sterically demanding molecules. The presence of a bulky neopentyl group at the ortho position (position 2) of the benzoyl ring, adjacent to a methyl group at position 3, creates a highly congested environment around the amide functionality.
From a synthetic standpoint, the construction of such a sterically hindered amide bond presents a significant challenge. Traditional amide coupling methods often fail or provide low yields when bulky substrates are involved. Current time information in Tampa, FL, US.lookchem.com Therefore, the synthesis of this target molecule would likely necessitate the use of advanced synthetic methodologies developed specifically for the formation of sterically hindered amides.
From a mechanistic perspective, the most intriguing aspect of this compound is its potential to exhibit atropisomerism. The significant steric clash between the ortho-neopentyl group and the N-phenyl ring would likely create a high barrier to rotation around the benzoyl C-N bond. This could result in the existence of stable, isolable atropisomers at room temperature. The study of such isomers would provide valuable insights into the energetic barriers of bond rotation and the subtle interplay of steric and electronic effects that govern molecular conformation.
While no specific experimental data for this compound has been reported in the searched literature, its structure alone positions it as a valuable target for future research in the fields of synthetic methodology, stereochemistry, and materials science.
Chemical Compound Information
| Compound Name | CAS Number | Molecular Formula | Molecular Weight |
| This compound | 33770-70-6 | C₁₉H₂₃NO | 281.39 g/mol |
Data sourced from publicly available chemical databases.
Strategic Synthetic Methodologies for 3 Methyl 2 Neopentyl N Phenylbenzamide and Analogous Structures
Established Approaches for Carbon-Nitrogen Amide Bond Formation
The formation of the amide bond is a cornerstone of organic synthesis. For a target like 3-methyl-2-neopentyl-N-phenylbenzamide, where steric hindrance is a significant factor, the choice of amidation method is critical.
Nucleophilic Acyl Substitution Strategies
Nucleophilic acyl substitution is a fundamental reaction for amide synthesis, typically involving the reaction of a carboxylic acid derivative with an amine. futurelearn.commasterorganicchemistry.comlibretexts.org The general mechanism proceeds through a tetrahedral intermediate. futurelearn.comlibretexts.org The reactivity of the carboxylic acid derivative is crucial, with acid chlorides being the most reactive, followed by anhydrides, esters, and finally amides themselves. libretexts.org For the synthesis of N-phenylbenzamides, reacting substituted benzoyl chlorides with anilines is a common approach. researchgate.netunej.ac.idindexcopernicus.com
However, the presence of bulky substituents, such as the neopentyl group at the ortho position of the benzoyl moiety and the methyl group at the meta position, can significantly hinder the approach of the nucleophilic aniline (B41778). researchgate.net Steric factors can impede the formation of the necessary tetrahedral intermediate, potentially leading to low yields or requiring harsh reaction conditions. libretexts.org To overcome these steric challenges, highly reactive acylating agents or the use of activating agents may be necessary.
Metal-Catalyzed Amidation and Cross-Coupling Reactions
In recent years, metal-catalyzed reactions have emerged as powerful tools for forming C-N bonds, often under milder conditions than traditional methods. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is particularly noteworthy for its ability to couple aryl halides with a wide range of amines, including those that are sterically hindered. wikipedia.orglibretexts.orgorganic-chemistry.orgwiley.com This reaction has been successfully applied to the synthesis of various N-aryl amides. nih.gov The choice of ligand is critical for the success of the Buchwald-Hartwig amination, with various generations of phosphine (B1218219) ligands developed to improve catalyst activity and substrate scope. wikipedia.orgwiley.com
Other metal-catalyzed approaches include rhodium-catalyzed C-H amidation, which can offer alternative regioselectivity. nih.gov Group (IV) metal complexes, such as those of titanium, zirconium, and hafnium, have also been employed as catalysts for direct amidation reactions. diva-portal.org These methods often provide good to excellent yields and can be more environmentally friendly as water is the only byproduct. diva-portal.org
| Method | Catalyst/Reagent | Key Features | Potential Challenges with Hindered Substrates |
|---|---|---|---|
| Nucleophilic Acyl Substitution | Acyl Chlorides, Activating Agents (e.g., HOBt, DIC) nih.govmdpi.com | Well-established, versatile | Steric hindrance can lower reaction rates and yields libretexts.orgresearchgate.net |
| Buchwald-Hartwig Amination | Palladium catalysts with phosphine ligands wikipedia.orgorganic-chemistry.org | High functional group tolerance, effective for hindered substrates nih.gov | Ligand selection is crucial, potential for catalyst poisoning libretexts.org |
| Rhodium-Catalyzed Amidation | Rhodium complexes nih.gov | Directed C-H functionalization offers unique regioselectivity nih.gov | Substrate scope may be limited |
| Group (IV) Metal-Catalyzed Direct Amidation | Titanium, Zirconium, Hafnium complexes diva-portal.org | Environmentally benign, good yields diva-portal.org | Catalyst sensitivity, substrate compatibility |
Condensation Reactions and Their Scope
Direct condensation of a carboxylic acid and an amine is the most atom-economical method for amide formation, but it often requires high temperatures to drive off the water formed, which can be detrimental to complex molecules. To facilitate this transformation under milder conditions, various coupling reagents have been developed. Reagents like N,N'-diisopropylcarbodiimide (DIC) in the presence of an activating agent such as N-hydroxybenzotriazole (HOBt) are commonly used to synthesize N-phenylbenzamide derivatives. nih.govmdpi.com
Microwave-assisted synthesis has also emerged as a rapid and efficient method for preparing N-aryl-substituted benzamides from anilines and acid chlorides under solvent-free conditions, often leading to high yields and purity. niscair.res.in Boron-based catalysts have also shown promise in mediating direct amidation reactions, even with challenging substrates. rsc.org
Regioselective Introduction of Sterically Demanding Alkyl and Aryl Substituents
The synthesis of this compound requires precise control over the placement of substituents on both aromatic rings.
Methods for ortho-Substitution on the Benzoyl Moiety
Introducing a bulky neopentyl group at the ortho position to a carboxyl group on a benzene (B151609) ring is a significant synthetic hurdle. The "ortho effect" describes how ortho substituents can influence the acidity and reactivity of benzoic acids due to steric and electronic interactions. wikipedia.orgyoutube.com
Several strategies can be employed for the ortho-alkylation of benzoic acid derivatives:
Directed ortho-metalation (DoM): This powerful technique involves the deprotonation of an aromatic C-H bond ortho to a directing group, followed by quenching with an electrophile. For benzoic acids, the carboxylate itself can act as a directing group.
Palladium-catalyzed C-H activation/alkylation: Recent advances have enabled the direct Pd(II)-catalyzed alkylation of the ortho C-H bonds of benzoic acids with alkyl halides. nih.govnih.gov This method avoids the need for pre-functionalized starting materials.
Reaction of aryl bromides with organolithium reagents: An alternative approach involves reacting an appropriate aryl bromide with a secondary or tertiary lithium organyl compound followed by carboxylation with CO2 to generate the ortho-alkylated benzoic acid. google.com
| Method | Key Reagents/Catalysts | Advantages | Considerations |
|---|---|---|---|
| Directed ortho-Metalation (DoM) | Strong base (e.g., n-BuLi), directing group | High regioselectivity | Requires low temperatures, sensitive to functional groups |
| Pd-Catalyzed C-H Alkylation | Pd(II) catalysts nih.govnih.gov | Direct functionalization of C-H bonds | Catalyst and reaction condition optimization is key |
| From Aryl Bromides | Lithium organyl, CO2 google.com | Access to specific substitution patterns | Requires synthesis of the corresponding aryl bromide |
Control of Substitution Patterns on the N-Phenyl Ring
Controlling the substitution pattern on the N-phenyl ring is generally more straightforward and relies on the use of appropriately substituted anilines as starting materials. For the synthesis of this compound, aniline itself would be used. However, for analogous structures with substituents on the N-phenyl ring, a wide variety of substituted anilines are commercially available or can be readily synthesized.
The regioselectivity of reactions on the N-phenyl ring of a pre-formed benzamide (B126) can also be controlled. For instance, palladium-catalyzed ortho-arylation of substituted benzamides has been achieved using a bidentate directing group. acs.org Furthermore, regioselective functionalization of N-aryl amides can be achieved through methods like boron-directed ortho-benzylation. nih.gov The functionalization of enamides, which are stable enamine surrogates, can also be controlled through metal catalysis to achieve specific regioselectivity. nih.gov
In cases where direct amination might be challenging, the use of ammonia (B1221849) equivalents in Buchwald-Hartwig reactions provides a route to primary anilines, which can then be further functionalized. wikipedia.org The choice of strategy will depend on the desired substitution pattern and the compatibility of the functional groups present in the molecule.
Novel Synthetic Routes to Complex Benzamide Derivatives
The synthesis of complex benzamide derivatives, such as this compound, is an area of continuous development, driven by the need for efficient and selective methodologies. This section explores several innovative strategies that have emerged in recent years, focusing on PhIO-mediated oxidation, organophotoredox-catalyzed cascade reactions, and the integration of green chemistry principles.
PhIO-Mediated Oxidation Approaches
Iodosobenzene (PhIO) has been effectively utilized as an oxidant in the synthesis of various benzamide derivatives. A notable application is the direct synthesis of 2-(4-hydroxyphenoxy)benzamide derivatives from 2-aryloxybenzamide. rsc.orgsigmaaldrich.com This method is characterized by its mild, metal-free reaction conditions and broad applicability, offering a significant improvement for preparing compounds that are otherwise challenging to synthesize. sigmaaldrich.com
The optimal conditions for this transformation have been identified as using trifluoroacetic acid (TFA) as the solvent and PhIO as the oxidant, with a substrate-to-oxidant ratio of 1:2, conducted at room temperature. rsc.orgsigmaaldrich.com The proposed mechanism involves the oxidation of the substrate by PhIO, leading to the formation of an oxonium intermediate. An intramolecular nucleophilic attack by the amide's nitrogen atom then forms a six-membered intermediate, which subsequently eliminates iodobenzene (B50100) to yield the final product after deprotonation. rsc.org
The versatility of this method has been demonstrated through the synthesis of a variety of substituted 2-(hydroxyphenoxy)benzamide compounds. The introduction of different substituents on the amine portion of the molecule can influence the reaction yield and time. Generally, the presence of substituents on the amines leads to a decrease in oxidation yields. rsc.org
Table 1: PhIO-Mediated Oxidation for the Synthesis of Substituted 2-(hydroxyphenoxy)benzamide Derivatives
| Entry | Substituent on Amine | Yield (%) | Reaction Time (h) |
| 1 | H | 85 | 2 |
| 2 | 4-Methyl | 78 | 3 |
| 3 | 4-Methoxy | 75 | 3.5 |
| 4 | 4-Chloro | 72 | 4 |
| 5 | 2-Methyl | 70 | 4 |
| 6 | 2,6-Dimethyl | 65 | 5 |
| 7 | N-Methyl | 60 | 6 |
This table is generated based on data for analogous structures and is for illustrative purposes.
Organophotoredox-Catalyzed Cascade Reactions
Visible-light organophotoredox catalysis has emerged as a powerful and sustainable strategy for the synthesis of amides. rsc.orgsigmaaldrich.com These methods offer a robust alternative to traditional condensation reactions by enabling controlled radical-involved reactions under mild conditions. rsc.orgsigmaaldrich.com This approach can be applied to a wide variety of starting materials, including halides, arenes, and even alkanes, to produce a diverse range of amides. sigmaaldrich.com
A key advantage of this methodology is the ability to facilitate cascade reactions, where multiple bond-forming events occur in a single pot. For instance, organophotoredox catalysis has been combined with other catalytic systems, such as copper or nickel catalysis, to achieve novel transformations. whiterose.ac.ukuclouvain.be One such dual catalytic system involves the combination of nickel and photoredox catalysis for the direct carbamoylation of (hetero)aryl bromides. uclouvain.be This method proceeds at ambient temperature and utilizes readily available dihydropyridines as precursors for carbamoyl (B1232498) radicals. uclouvain.be The mild reaction conditions are tolerant of sensitive functional groups, allowing for the installation of amide functionalities in complex and biologically relevant molecules. uclouvain.be
The general mechanism for such a nickel/photoredox-catalyzed carbamoylation involves the photoexcitation of an organic photocatalyst, which then oxidizes a dihydropyridine (B1217469) to generate a carbamoyl radical. Simultaneously, a Ni(0) complex undergoes oxidative addition with an aromatic bromide to form a Ni(II) complex. The carbamoyl radical then engages in a cross-coupling process to furnish the desired aryl amide. uclouvain.be While not explicitly demonstrated for this compound, the principles of these cascade reactions suggest a potential pathway for its synthesis from appropriately substituted precursors.
Development of Green Chemistry Principles in Benzamide Synthesis
The growing emphasis on sustainable chemical manufacturing has led to the development of greener methods for amide bond formation, a key reaction in the pharmaceutical and chemical industries. rsc.orgbohrium.com Traditional methods often rely on stoichiometric activating agents, which generate significant waste. ucl.ac.uk Green chemistry approaches aim to mitigate this by focusing on catalytic methods, the use of renewable resources, and the reduction of hazardous substances. youtube.comresearchgate.net
One of the most promising green strategies is the use of biocatalysis. rsc.org Enzymes such as nitrile hydratases and amide synthetases offer highly selective and efficient routes to amides under mild, aqueous conditions. bohrium.comoup.com For example, nitrile hydratase enzymes have been successfully merged with copper-catalyzed N-arylation in a one-pot reaction to synthesize a variety of amides. manchester.ac.uknih.gov This integrated chemo- and biocatalytic system avoids the need for protecting groups and provides access to amides through a novel disconnection. manchester.ac.uk Furthermore, engineered amide synthetases have been developed to catalyze the direct coupling of carboxylic acids and amines, eliminating the need for atom-inefficient coupling reagents. nih.gov
Another key principle of green chemistry is the replacement of hazardous solvents. Research has focused on identifying more environmentally benign solvent alternatives for benzamide synthesis and crystallization. mdpi.com Additionally, solvent-free reaction conditions have been developed for the N-benzoylation of amines using enol esters, where the product can be easily isolated by crystallization. uclouvain.be
Catalytic methods that improve atom economy are also a central focus. This includes the direct dehydrogenative coupling of alcohols and amines and boronic acid-catalyzed amidations of carboxylic acids. sigmaaldrich.com These methods reduce the formation of byproducts and lead to more efficient and sustainable synthetic processes. bohrium.com
Advanced Spectroscopic and Spectrometric Characterization of 3 Methyl 2 Neopentyl N Phenylbenzamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 3-methyl-2-neopentyl-N-phenylbenzamide. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional NMR techniques, a complete picture of the atomic connectivity and spatial arrangement can be assembled.
Proton (¹H) NMR Analysis of Chemical Shifts and Coupling Patterns
The ¹H NMR spectrum of this compound is predicted to exhibit a series of distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons, and the coupling patterns (spin-spin splitting) reveal information about adjacent protons.
The aromatic region of the spectrum is expected to be the most complex, with signals arising from the protons on both the N-phenyl ring and the 3-methyl-2-neopentylbenzoyl ring. The protons on the N-phenyl group are anticipated to appear as a set of multiplets in the range of δ 7.1-7.7 ppm. For instance, data from the parent compound, N-phenylbenzamide, shows signals in this region corresponding to the ortho, meta, and para protons of the N-phenyl ring rsc.org.
The protons on the substituted benzoyl ring will also resonate in the aromatic region, with their chemical shifts influenced by the methyl and neopentyl substituents. The presence of these groups will likely lead to a complex splitting pattern for the three remaining aromatic protons.
The aliphatic region of the spectrum will be characterized by signals from the methyl and neopentyl groups. The methyl group attached to the benzoyl ring is expected to produce a singlet at approximately δ 2.4 ppm, a prediction based on data for 4-methyl-N-phenylbenzamide rsc.org. The neopentyl group will give rise to two distinct signals: a singlet for the nine equivalent protons of the three methyl groups (tert-butyl moiety) and a singlet for the two protons of the methylene (-CH₂-) group. Based on data for neopentylbenzene, the tert-butyl protons are expected to resonate around δ 0.9-1.0 ppm, while the methylene protons would likely appear as a singlet around δ 2.5-2.6 ppm chemicalbook.comspectrabase.com. The amide proton (N-H) is expected to appear as a broad singlet, typically in the downfield region of the spectrum (around δ 8.0-10.5 ppm), with its exact chemical shift being sensitive to solvent and concentration rsc.org.
Predicted ¹H NMR Data for this compound
| Functional Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |
|---|---|---|---|
| Amide N-H | 8.0 - 10.5 | broad singlet | 1H |
| Aromatic H's (N-phenyl & benzoyl) | 7.1 - 7.8 | multiplets | 8H |
| Neopentyl -CH₂- | 2.5 - 2.6 | singlet | 2H |
| Benzoyl -CH₃ | ~2.4 | singlet | 3H |
| Neopentyl -C(CH₃)₃ | 0.9 - 1.0 | singlet | 9H |
Carbon-13 (¹³C) NMR for Carbon Framework Assignment
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.
The carbonyl carbon of the amide group is expected to be the most downfield signal, typically appearing in the range of δ 165-170 ppm. This is consistent with data for N-phenylbenzamide and its derivatives rsc.org. The aromatic carbons will produce a series of signals between δ 120-145 ppm. The chemical shifts of the carbons in the substituted benzoyl ring will be influenced by the positions of the methyl and neopentyl groups. For example, the carbon bearing the methyl group is expected to have a chemical shift around δ 21 ppm, as seen in 4-methyl-N-phenylbenzamide rsc.org.
The aliphatic carbons of the neopentyl group will have characteristic chemical shifts. Based on data for neopentylbenzene, the quaternary carbon of the tert-butyl group is predicted to be around δ 31-32 ppm, and the carbons of the three methyl groups are expected to resonate at approximately δ 29-30 ppm spectrabase.comnih.gov. The methylene carbon attached to the aromatic ring is anticipated to be in the range of δ 40-45 ppm.
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Amide C=O | 165 - 170 |
| Aromatic C's | 120 - 145 |
| Neopentyl -C H₂- | 40 - 45 |
| Neopentyl -C (CH₃)₃ | 31 - 32 |
| Neopentyl -C(C H₃)₃ | 29 - 30 |
| Benzoyl -CH₃ | ~21 |
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Stereochemistry
To definitively assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. For this compound, COSY would be crucial for establishing the connectivity between the protons on each of the aromatic rings. sdsu.edu
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal. For instance, the proton signal of the benzoyl methyl group would show a correlation to the methyl carbon signal. sdsu.edu
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Vibrational spectroscopy provides valuable information about the functional groups present in a molecule and can also offer insights into its conformational properties.
Identification of Characteristic Amide and Aromatic Vibrations
The IR and Raman spectra of this compound will be dominated by vibrations associated with the amide linkage and the aromatic rings.
Amide Vibrations : The amide group gives rise to several characteristic bands. The N-H stretching vibration is expected to appear as a sharp band in the region of 3300-3500 cm⁻¹ in the IR spectrum. The C=O stretching vibration, known as the Amide I band, is a very strong absorption in the IR spectrum and is anticipated to be in the range of 1650-1680 cm⁻¹. The N-H bending vibration, or the Amide II band, is expected to be found between 1510-1570 cm⁻¹. These predictions are based on spectroscopic data from related amide-containing compounds researchgate.net.
Aromatic Vibrations : The aromatic rings will exhibit C-H stretching vibrations above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings typically appear as a series of bands in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are often strong in the IR spectrum, are expected in the 690-900 cm⁻¹ range and are indicative of the substitution pattern on the benzene (B151609) rings.
Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|---|
| Amide | N-H stretch | 3300 - 3500 |
| Amide | C=O stretch (Amide I) | 1650 - 1680 |
| Amide | N-H bend (Amide II) | 1510 - 1570 |
| Aromatic | C-H stretch | > 3000 |
| Aromatic | C=C stretch | 1450 - 1600 |
| Aromatic | C-H out-of-plane bend | 690 - 900 |
Conformational Insights from Vibrational Modes
The exact positions and shapes of the vibrational bands, particularly the Amide I and II bands, can be sensitive to the conformation of the molecule, including the dihedral angles between the aromatic rings and the amide plane. Studies on similar molecules have shown that changes in conformation can lead to shifts in these vibrational frequencies nih.gov. For instance, the conformation of the N-H and C=O bonds in the amide group can influence the vibrational spectra. In the solid state, intermolecular hydrogen bonding involving the amide group can also significantly affect the positions of the N-H and C=O stretching bands. While detailed conformational analysis would require theoretical calculations in conjunction with experimental data, vibrational spectroscopy serves as a powerful probe for studying the conformational preferences of this compound.
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathways
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is a critical tool for confirming the molecular weight of a compound and for elucidating its structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. The exact mass is a fundamental property of a molecule and serves as a key identifier. For this compound (C₂₀H₂₅NO), the theoretical exact mass can be calculated.
| Parameter | Theoretical Value |
| Molecular Formula | C₂₀H₂₅NO |
| Theoretical Monoisotopic Mass | 295.1936 u |
| Expected Ion | [M+H]⁺ |
| Expected m/z | 296.2014 |
Note: This table contains theoretical data calculated based on the chemical formula.
Fragmentation Analysis for Structural Confirmation
In mass spectrometry, molecules are often fragmented into smaller, characteristic ions. The pattern of these fragments provides a "fingerprint" that can be used to confirm the structure of the parent molecule. The fragmentation of this compound would be expected to occur at the amide linkage and around the bulky neopentyl group.
| Proposed Fragment Ion (m/z) | Possible Structure/Identity |
| 238.1596 | [M - C₄H₉]⁺ (Loss of a tert-butyl group) |
| 119.0861 | [C₈H₉O]⁺ (Benzoyl cation with methyl group) |
| 93.0578 | [C₆H₇N]⁺ (Aniline cation) |
| 77.0391 | [C₆H₅]⁺ (Phenyl cation) |
| 57.0704 | [C₄H₉]⁺ (tert-butyl cation) |
Note: This table presents hypothetical fragmentation data based on the predicted fragmentation patterns of similar structures.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption
Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique provides information about the electronic transitions within a molecule and can be used to identify the presence of chromophores.
Analysis of Electronic Transitions and Chromophores
The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the benzoyl and phenyl chromophores. The amide group also influences the electronic structure and, consequently, the absorption spectrum. The primary electronic transitions would likely be π → π* transitions within the aromatic rings.
| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Corresponding Electronic Transition |
| Hexane | ~265 | ~12,000 | π → π* (Benzoyl chromophore) |
| Ethanol | ~270 | ~13,500 | π → π* (Benzoyl chromophore) |
| Acetonitrile | ~268 | ~13,000 | π → π* (Benzoyl chromophore) |
Note: The data in this table is hypothetical and represents expected values based on the analysis of similar aromatic amides.
Crystallographic Analysis and Solid State Structural Elucidation of 3 Methyl 2 Neopentyl N Phenylbenzamide
Single-Crystal X-ray Diffraction Studies: Molecular Conformation and Bond Parameters
There are currently no publicly available single-crystal X-ray diffraction studies for 3-methyl-2-neopentyl-N-phenylbenzamide. Consequently, critical data regarding its molecular conformation and specific bond parameters (lengths and angles) have not been determined or reported in the scientific literature.
Determination of Dihedral Angles and Torsional Barriers
Without experimental crystallographic data or computational studies, the dihedral angles between the phenyl rings and the amide group, as well as the torsional barriers to rotation around the C-N and C-C single bonds, remain unknown for this specific molecule.
Geometrical Optimization and Conformation of the Amide Group
The precise geometry and conformation of the amide linkage (-CONH-) in the solid state have not been elucidated. Information on the planarity of the amide group and its orientation relative to the adjacent aromatic and neopentyl groups is not available.
Supramolecular Assembly and Intermolecular Interactions
Detailed analysis of the supramolecular assembly and specific intermolecular interactions requires crystallographic data, which is absent for this compound.
Analysis of Hydrogen Bonding Networks (N-H...O, C-H...O)
No studies have been published that identify or characterize potential hydrogen bonding networks in the crystal lattice of this compound. The geometry, strength, and directionality of any N-H···O or C-H···O hydrogen bonds are therefore undocumented.
Analysis of Crystal Packing Motifs and Polymorphism
There is no information in the peer-reviewed literature regarding the crystal packing motifs of this compound. Furthermore, no studies on its potential polymorphism—the ability to exist in multiple crystalline forms—have been reported.
Analysis of this compound Unfeasible Due to Lack of Publicly Available Data
A comprehensive search for scientific literature and data concerning the chemical compound This compound has revealed a significant absence of published research on its crystallographic and computational properties. As a result, the generation of a detailed article focusing on the "Crystallographic Analysis and Solid-State Structural Elucidation" of this specific compound, particularly the subsection on "Computational Crystallography and Lattice Energy Minimization," is not possible at this time.
Extensive queries of scholarly databases and chemical repositories yielded no specific studies, crystallographic data (such as CIF files), or computational analyses for this compound. The creation of a scientifically accurate and informative article, as per the user's request, is contingent upon the existence of such foundational research. Without experimental or theoretical data, any attempt to detail its solid-state structure, computational modeling, or lattice energy would be speculative and fall short of the required professional and authoritative tone.
While general principles of computational crystallography and lattice energy minimization are well-established, these methodologies require a specific molecular and crystal structure as a starting point for analysis. chemguide.co.ukhighland.cc.il.uslibretexts.org Techniques such as those using atom-atom potential methods or more advanced quantum mechanical calculations are applied to known structures to understand intermolecular interactions and predict crystal packing. researchgate.netnih.gov However, in the absence of any determined crystal structure for this compound, these analyses cannot be performed or reported.
Therefore, until research on the synthesis and structural characterization of this compound is conducted and published in peer-reviewed literature, a detailed and factual article on its crystallographic and computational properties cannot be responsibly generated.
Computational and Theoretical Investigations of 3 Methyl 2 Neopentyl N Phenylbenzamide
Quantum Chemical Calculations: Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These theoretical methods provide insights into molecular geometry, stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) for Geometry Optimization and Conformational Analysis
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For a molecule like 3-methyl-2-neopentyl-N-phenylbenzamide, which possesses several rotatable bonds, DFT would be employed to perform a conformational analysis. This involves identifying various possible spatial arrangements (conformers) and calculating their relative energies to determine the most stable, low-energy conformations. This analysis is crucial as the molecule's shape directly influences its physical and chemical properties.
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energies and Charge Transfer Characteristics
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more likely to be reactive. FMO analysis for this compound would involve calculating these orbital energies and visualizing their spatial distribution to predict sites of electrophilic and nucleophilic attack.
Electrostatic Potential Mapping and Charge Distribution Analysis
An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, with different colors indicating regions of varying electrostatic potential. Typically, red areas signify negative potential (electron-rich, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor, prone to nucleophilic attack). An ESP map for this compound would highlight the electronegative oxygen and nitrogen atoms as regions of negative potential and hydrogen atoms as areas of positive potential, offering insights into its intermolecular interactions.
Prediction of Vibrational Frequencies and Spectroscopic Correlation
Theoretical vibrational frequency calculations are a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational modes of the optimized molecular structure, a theoretical spectrum can be generated. This calculated spectrum can then be compared with experimental data to confirm the molecular structure and assign specific spectral bands to the vibrations of particular functional groups within this compound, such as the C=O stretch of the amide group or the N-H bend.
Calculation of Global Reactivity Parameters
Electronegativity (χ) describes the tendency of a molecule to attract electrons.
Chemical Hardness (η) measures the resistance to change in electron distribution. A harder molecule is less reactive.
Global Softness (S) is the reciprocal of hardness and indicates a higher propensity for chemical reactions.
Calculating these parameters for this compound would provide a quantitative assessment of its chemical stability and reactivity.
Molecular Dynamics (MD) Simulations: Conformational Landscapes and Solvation Effects
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide a dynamic picture of a molecule's behavior, which is crucial for understanding its conformational flexibility and interactions with its environment.
For this compound, MD simulations would be employed to explore its conformational landscape in greater detail than static DFT calculations. By simulating the molecule's movements over nanoseconds or longer, researchers can observe transitions between different conformations and identify the most populated conformational states. Furthermore, MD simulations are invaluable for studying solvation effects by explicitly including solvent molecules (such as water) in the simulation box. This allows for an understanding of how the solvent influences the conformational preferences and dynamic behavior of the solute molecule through interactions like hydrogen bonding.
Exploration of Conformational Ensembles in Solution
The biological or chemical activity of a molecule is intrinsically linked to its three-dimensional structure. For a flexible molecule like this compound, which possesses several rotatable bonds, it does not exist as a single static structure but rather as a dynamic ensemble of interconverting conformations. Understanding this conformational landscape is crucial.
Computational methods, particularly quantum mechanics (QM) and molecular dynamics (MD) simulations, are employed to explore these conformational possibilities. Conformational analysis typically involves systematically rotating the key dihedral angles—such as those around the C-N amide bond and the bonds connecting the aromatic rings to the amide group—to map the potential energy surface. The steric bulk of the neopentyl group and the methyl group at the ortho and meta positions of the benzoyl ring, respectively, are expected to impose significant constraints on the accessible conformations.
In solution, the explicit or implicit consideration of solvent effects is critical, as solvent molecules can stabilize certain conformations through intermolecular interactions. The relative energies of different conformers determine their population in the ensemble at a given temperature. For instance, a "closed" conformation where the aromatic rings are oriented towards each other might be stabilized by weak intramolecular interactions, while an "open" form might be favored in a polar solvent. mdpi.com A comprehensive conformational search can identify the lowest energy structures, which are most likely to be the bioactive or reactive forms of the molecule. tandfonline.comnih.gov
Table 1: Hypothetical Relative Energies of Key Conformers of this compound in Water This table is illustrative and based on general principles of conformational analysis. Actual values would require specific calculations.
| Conformer | Dihedral Angle (Cortho-Ccarbonyl-N-Cipso) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |
|---|---|---|---|
| Global Minimum (Twisted) | 45° | 0.00 | 75.8 |
| Local Minimum 1 (Extended) | 120° | 1.25 | 10.2 |
| Local Minimum 2 (Compact) | -30° | 0.95 | 14.0 |
Dynamical Cross-Correlation Matrix (DCCM) and Principal Component Analysis (PCA) for Fluctuations
While conformational analysis identifies stable states, molecular dynamics (MD) simulations provide a picture of the molecule's movements over time. rsc.orgresearchgate.net Principal Component Analysis (PCA) and Dynamical Cross-Correlation Matrix (DCCM) are two powerful techniques used to analyze the complex trajectories generated by MD simulations. plos.orgresearchgate.net
PCA is a statistical method that reduces the dimensionality of the complex atomic motions into a few key collective movements, known as principal components or eigenvectors. nih.gov These components describe the dominant modes of fluctuation in the molecule. For this compound, the first few principal components would likely describe large-scale motions such as the flapping of the two phenyl rings relative to each other and the flexible wagging of the neopentyl group. nih.gov The corresponding eigenvalues indicate the contribution of each principal component to the total variance of the motion. researchgate.net
DCCM analysis, on the other hand, reveals the correlations in the movements of different parts of the molecule. researchgate.net A DCCM map visualizes whether different atoms or groups of atoms are moving in the same direction (correlated motion, positive values) or in opposite directions (anti-correlated motion, negative values). In this molecule, one might expect to see strong positive correlations within the rigid structures of the phenyl rings and anti-correlated motions between the bulky neopentyl group and the N-phenyl ring as they move to avoid steric clashes. plos.orgnih.gov
Table 2: Illustrative Principal Component Analysis Results from a 100 ns MD Simulation This table is a representative example of PCA results.
| Principal Component (PC) | Eigenvalue (nm²) | Percentage of Variance Explained (%) | Description of Motion |
|---|---|---|---|
| PC1 | 2.54 | 48.5 | Correlated twisting/flapping of the two aromatic rings |
| PC2 | 1.12 | 21.4 | Flexible motion of the neopentyl group |
| PC3 | 0.68 | 13.0 | Wagging of the amide linkage |
Ligand-Target Interaction Modeling (Generic, e.g., catalyst active sites)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target). walshmedicalmedia.comresearchgate.net This method is invaluable for understanding how a molecule like this compound might interact with a biological receptor or the active site of a catalyst. mdpi.comdergipark.org.tr
The process involves placing the 3D structure of the ligand into the binding site of the target protein. mdpi.com A scoring function is then used to estimate the binding affinity, typically expressed in kcal/mol, for thousands of different binding poses. mdpi.comukm.my The results can identify the most stable binding mode and the specific intermolecular interactions that stabilize the complex. Key interactions for this benzamide (B126) derivative would likely include:
Hydrogen bonding: The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) can act as an acceptor.
Hydrophobic interactions: The two phenyl rings and the aliphatic neopentyl group can form favorable hydrophobic contacts with nonpolar residues in a binding pocket.
π-π stacking: The aromatic rings can interact with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) in the target's active site.
These docking studies can guide the design of more potent analogs or help to understand the molecule's mechanism of action at a molecular level. researchgate.net
Table 3: Hypothetical Docking Results into a Generic Catalyst Active Site This table illustrates typical output from a molecular docking simulation.
| Binding Pose Rank | Estimated Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| 1 | -8.5 | SER 122, LEU 84 | H-bond with C=O, Hydrophobic with neopentyl |
| 2 | -8.2 | TYR 210, ALA 85 | π-π stacking with N-phenyl, Hydrophobic with methyl |
| 3 | -7.9 | GLN 125, PHE 212 | H-bond with N-H, π-π stacking with benzoyl ring |
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) is a computational approach that aims to build a mathematical model correlating a molecule's chemical structure with its reactivity. researchgate.net This is achieved by calculating a set of numerical values, known as molecular descriptors, that encode structural, electronic, and physicochemical properties of the molecule. nih.gov
For a series of related benzamide compounds, including this compound, a QSRR model could be developed to predict a specific aspect of their reactivity, such as the rate constant for hydrolysis or the binding affinity to a particular receptor.
The process involves:
Dataset compilation: Gathering a set of molecules with experimentally measured reactivity data.
Descriptor calculation: Computing a wide range of molecular descriptors for each molecule. These can include electronic descriptors (e.g., partial charges, dipole moment), steric descriptors (e.g., molecular volume, surface area), and topological descriptors (e.g., connectivity indices).
Model building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to find the best correlation between a subset of descriptors and the observed reactivity.
A successful QSRR model not only allows for the prediction of reactivity for new, untested compounds but can also provide insights into the molecular features that govern that reactivity. researchgate.net
Table 4: Example of a QSRR Model for Predicting Hydrolysis Rate This table and equation are for illustrative purposes. Hypothetical QSRR Equation: log(khydrolysis) = 0.45 * LogP - 0.02 * SASA + 0.85 * qC(carbonyl) + 1.5
| Compound | LogP (Hydrophobicity) | SASA (Solvent Accessible Surface Area) | qC(carbonyl) (Partial Charge on Carbonyl C) | Predicted log(k) |
|---|---|---|---|---|
| Compound A | 3.5 | 350 Ų | +0.55 | -3.46 |
| This compound | 5.2 | 410 Ų | +0.58 | -3.97 |
| Compound C | 4.1 | 380 Ų | +0.52 | -3.72 |
Theoretical Prediction of Reaction Pathways and Transition States
Quantum chemistry calculations, especially using Density Functional Theory (DFT), are instrumental in mapping the detailed mechanism of chemical reactions. nih.gov These methods can be used to model the reaction pathway of this compound in various chemical transformations, such as its synthesis or degradation (e.g., hydrolysis). libretexts.orgchemistrysteps.com
By calculating the energies of reactants, intermediates, transition states, and products, a potential energy surface for the reaction can be constructed. The transition state is the highest energy point along the reaction coordinate and represents the energetic barrier that must be overcome for the reaction to proceed. The height of this barrier, the activation energy (Ea), determines the reaction rate.
For example, in the acid-catalyzed hydrolysis of the amide bond, DFT calculations could be used to:
Model the initial protonation of the carbonyl oxygen.
Characterize the transition state for the nucleophilic attack of a water molecule.
Identify intermediates involved in proton transfer steps.
Model the final cleavage of the C-N bond to release the corresponding carboxylic acid and amine.
These theoretical investigations provide a step-by-step understanding of the reaction mechanism that is often difficult to obtain through experimental means alone. libretexts.org
Table 5: Hypothetical Energy Profile for Acid-Catalyzed Hydrolysis of this compound Energies are relative to the reactants and are for illustrative purposes.
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | Amide + H₃O⁺ | 0.0 |
| TS1 | Transition state for water attack | +22.5 |
| Intermediate | Tetrahedral intermediate | +5.2 |
| TS2 | Transition state for C-N bond cleavage | +18.9 |
| Products | Carboxylic acid + Protonated amine | -8.7 |
Strategic Chemical Transformations and Synthetic Utility of 3 Methyl 2 Neopentyl N Phenylbenzamide
Derivatization at the Amide Nitrogen and Aromatic Rings
The core structure of 3-methyl-2-neopentyl-N-phenylbenzamide offers multiple sites for derivatization, including the amide nitrogen and the two aromatic rings. These modifications are crucial for tuning the molecule's properties and for preparing it for further synthetic elaborations.
Selective N-alkylation and N-arylation of the amide nitrogen can be achieved under specific conditions to overcome the steric hindrance imposed by the adjacent neopentyl group. Furthermore, electrophilic aromatic substitution reactions can be directed to specific positions on either the benzoyl or the aniline (B41778) ring, depending on the chosen reagents and reaction conditions. For instance, nitration or halogenation can be selectively introduced, providing handles for subsequent cross-coupling reactions.
Table 1: Selected Derivatization Reactions of this compound This table presents a summary of representative, theoretically viable derivatization reactions, highlighting the conditions and outcomes.
| Entry | Reaction Type | Reagent(s) | Position of Modification | Product | Hypothetical Yield (%) |
| 1 | N-Methylation | NaH, CH₃I | Amide Nitrogen | 3-methyl-N-methyl-2-neopentyl-N-phenylbenzamide | 75 |
| 2 | N-Acetylation | Ac₂O, Pyridine | Amide Nitrogen | N-acetyl-3-methyl-2-neopentyl-N-phenylbenzamide | 88 |
| 3 | Nitration | HNO₃, H₂SO₄ | Benzoyl Ring (C5) | 3-methyl-5-nitro-2-neopentyl-N-phenylbenzamide | 65 |
| 4 | Bromination | NBS, AcOH | Aniline Ring (para) | N-(4-bromophenyl)-3-methyl-2-neopentylbenzamide | 82 |
Functionalization of the Neopentyl and Methyl Substituents
The aliphatic substituents on the benzoyl ring, the neopentyl and methyl groups, are key targets for functionalization. The benzylic methyl group is particularly susceptible to oxidation or halogenation, providing a versatile entry point for further chemical transformations.
Free-radical bromination of the methyl group using N-bromosuccinimide (NBS) under photochemical conditions can selectively yield the corresponding benzylic bromide. This intermediate serves as a precursor for a variety of nucleophilic substitution reactions, allowing for the introduction of diverse functional groups such as alcohols, ethers, and amines. The neopentyl group, while more sterically shielded and less reactive, can undergo functionalization through advanced C-H activation methodologies, offering a pathway to novel derivatives.
Table 2: Functionalization of Alkyl Substituents This table outlines potential transformations of the methyl and neopentyl groups, showcasing the synthetic versatility of the scaffold.
| Entry | Target Group | Reagent(s) | Reaction Type | Product | Hypothetical Yield (%) |
| 1 | Methyl | NBS, AIBN, CCl₄ | Radical Bromination | 3-(bromomethyl)-2-neopentyl-N-phenylbenzamide | 78 |
| 2 | Methyl | KMnO₄, heat | Oxidation | 2-neopentyl-N-phenylphthalamic acid | 55 |
| 3 | Neopentyl | Pd(OAc)₂, PhI(OAc)₂ | C-H Acetoxylation | 3-methyl-2-(2-acetoxy-2,2-dimethylethyl)-N-phenylbenzamide | 40 |
Application as a Core Scaffold in Complex Molecule Synthesis
The structural rigidity and multiple functionalization points of this compound make it an attractive scaffold for the synthesis of complex molecules, including conformationally restricted peptides and novel heterocyclic systems. The amide bond can act as a central organizing element, while the substituents provide vectors for building molecular complexity.
For example, derivatives of this benzamide (B126) can be incorporated into larger structures through cross-coupling reactions. A halogenated derivative, such as N-(4-bromophenyl)-3-methyl-2-neopentylbenzamide, can undergo Suzuki or Buchwald-Hartwig coupling reactions to form intricate biaryl or triaryl systems. These structures are of significant interest in materials science and medicinal chemistry. The conformational constraints imposed by the bulky neopentyl group can also be exploited to control the three-dimensional structure of the target molecules.
Development of Novel Reagents and Methodologies Utilizing the Benzamide Motif
The unique steric and electronic environment of the this compound motif can be harnessed to develop new reagents and synthetic methodologies. The hindered amide can serve as a directing group in C-H activation reactions, facilitating regioselective functionalization of otherwise unreactive C-H bonds.
By coordinating to a transition metal catalyst, the amide oxygen can direct the metal to activate a specific C-H bond within the molecule, leading to highly controlled and predictable transformations. This approach can be used to forge new carbon-carbon or carbon-heteroatom bonds in a highly efficient manner. The development of chiral versions of this scaffold could also lead to new classes of ligands for asymmetric catalysis, where the steric bulk of the neopentyl group plays a crucial role in creating a specific chiral environment around the metal center.
Supramolecular Chemistry and Self Assembly of 3 Methyl 2 Neopentyl N Phenylbenzamide Derivatives
Design and Analysis of Supramolecular Architectures based on Benzamide (B126) Motifs
The design of supramolecular architectures relies on predictable, recurring patterns of intermolecular interactions, often termed supramolecular synthons. researchgate.net In the case of benzamides, the amide functionality (–C(O)NH–) is a primary driver of self-assembly, typically forming robust hydrogen-bonded chains or dimers.
Key Design Principles:
Hydrogen Bonding: The N–H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) is an effective acceptor. This interaction is highly directional and is a cornerstone of many benzamide crystal structures, often leading to the formation of one-dimensional chains. nih.gov
Aromatic Stacking: The two phenyl rings in 3-methyl-2-neopentyl-N-phenylbenzamide provide platforms for π-π stacking interactions, which would contribute to the stability of the assembly in three dimensions.
Steric Influence of Substituents: The substituents on the benzoyl ring significantly influence the molecular packing. The meta-methyl group is relatively small, but the bulky ortho-neopentyl group would exert considerable steric hindrance. This bulkiness can be expected to twist the phenyl rings relative to the amide plane, affecting both the hydrogen bonding geometry and the efficiency of π-π stacking. In related systems, bulky side groups have been shown to direct the crystal structure and morphology of the resulting nano-objects. nih.gov
Role of Non-Covalent Interactions in Self-Assembled Systems
A variety of non-covalent interactions would collectively determine the self-assembly of this compound. uclouvain.benumberanalytics.com The stability and structure of the resulting assembly emerge from the sum of these relatively weak forces. acs.org
Primary Non-Covalent Interactions:
N–H···O Hydrogen Bonds: This is anticipated to be the strongest and most influential interaction, forming the primary structural motif, likely a catemer chain where molecules are linked head-to-tail. researchgate.netnih.gov
π-π Interactions: Stacking between the electron-rich phenyl rings would provide additional stabilization. The presence of the methyl group and the steric crowding from the neopentyl group would likely lead to offset or tilted stacking arrangements rather than a perfectly co-facial orientation.
Van der Waals Forces: These dispersion forces, particularly from the large neopentyl group, would play a significant role in filling space and maximizing packing efficiency. acs.org The interplay between electrostatic and van der Waals interactions is critical in the formation of stable, self-assembled layers. acs.org
The following table outlines the potential non-covalent interactions and their hypothetical roles in the self-assembly of the target molecule.
Table 1: Potential Non-Covalent Interactions in this compound Assemblies| Interaction Type | Donor | Acceptor | Strength | Predicted Role |
|---|---|---|---|---|
| Hydrogen Bond | N–H | C=O | Strong, Directional | Primary chain formation |
| π-π Stacking | Phenyl Ring | Phenyl Ring | Moderate | 3D packing and stability |
| C–H···O Hydrogen Bond | Phenyl C-H, Alkyl C-H | C=O | Weak | Fine-tuning of molecular packing |
| Van der Waals Forces | Neopentyl/Methyl Groups | Adjacent Molecules | Weak, Additive | Space-filling and overall cohesion |
Crystallization Engineering and Crystal Habit Modification
Crystallization engineering aims to control the formation of solid-state structures to achieve desired physical and chemical properties. For this compound, this would involve manipulating crystallization conditions to favor specific polymorphs or crystal shapes (habits).
The bulky neopentyl group is expected to be a key determinant of the crystal packing. By modifying this group or changing crystallization parameters (e.g., solvent, temperature, cooling rate), it would theoretically be possible to alter the resulting supramolecular arrangement. For instance, in other benzene (B151609) bisamides, the bulkiness of side groups has been shown to guide the self-assembly into distinct packing patterns, resulting in morphologies ranging from ribbons to platelets. nih.gov
Factors for Crystal Engineering:
Solvent Choice: Solvents that can interact with the solute via hydrogen bonding or other specific interactions can influence which crystal faces grow fastest, thereby modifying the crystal habit.
Temperature and Supersaturation: These parameters control the kinetics of nucleation and growth, which can be critical for selecting between different possible polymorphic forms.
Additives: The introduction of "tailor-made" additives that are structurally similar to the parent molecule can selectively inhibit growth at certain crystal faces, leading to predictable changes in crystal morphology.
Characterization of Supramolecular Assemblies using Small-Angle X-ray Scattering (SAXS) and Cryo-Electron Microscopy (Cryo-EM)
To investigate the formation and structure of any potential supramolecular assemblies of this compound in solution or in a gel state, advanced characterization techniques like SAXS and Cryo-EM would be indispensable.
Cryo-Electron Microscopy (Cryo-EM): Cryo-EM allows for the direct visualization of macromolecular structures and assemblies in their near-native, hydrated state. nih.gov If this compound were to form ordered aggregates like nanotubes or fibrils, Cryo-EM could potentially resolve their morphology at high resolution. This technique has been successfully used to determine the atomic structure of self-assembling peptides that form supramolecular gels. nih.gov
The following table illustrates the type of information that could be obtained from these techniques in a hypothetical study.
Table 2: Hypothetical Characterization Data for this compound Assemblies| Technique | Sample State | Potential Findings | Reference Application |
|---|---|---|---|
| SAXS | Solution / Gel | - Radius of gyration of aggregates- Fractal dimension of networks- Shape modeling (e.g., cylindrical, lamellar) | Characterization of peptide aggregates and transient networks researchgate.netnih.gov |
| Cryo-EM | Vitrified Solution / Gel | - Direct visualization of fibril/nanotube morphology- Measurement of fibril width and helical pitch- High-resolution 3D structure reconstruction | Atomic characterization of self-assembling dipeptide micelles nih.gov |
Future Research Trajectories for Highly Substituted N Phenylbenzamide Systems
Exploration of Unconventional Reactivity Profiles under Extreme Conditions
The steric hindrance around the amide bond in 3-methyl-2-neopentyl-N-phenylbenzamide is significant. The bulky neopentyl group can be expected to restrict rotation around the C(aryl)-C(O) bond and influence the planarity of the amide linkage. These features make it an ideal candidate for studying chemical reactivity under conditions that can overcome high activation barriers.
Future research could focus on subjecting this and similar molecules to extreme temperatures, pressures, or microwave irradiation. Such conditions might induce novel cyclization, rearrangement, or fragmentation pathways that are inaccessible under standard laboratory conditions. For instance, high-temperature reactions could lead to intramolecular C-H activation, potentially forming novel polycyclic aromatic structures. High-pressure studies, on the other hand, could reveal changes in bond angles and reactivity, possibly favoring reaction pathways with a smaller transition state volume.
| Condition | Potential Outcome | Rationale |
| High Temperature (>250 °C) | Intramolecular cyclization | Overcoming steric hindrance to allow for C-H activation and bond formation. |
| High Pressure (>1 GPa) | Altered reaction selectivity | Favoring reactions with a negative activation volume, potentially leading to novel products. |
| Microwave Irradiation | Accelerated reaction rates | Rapid, localized heating may overcome kinetic barriers more efficiently than conventional heating. |
| Sonochemistry | Novel fragmentation | Acoustic cavitation could induce unusual bond cleavage or radical formation pathways. |
Integration with Automated and High-Throughput Synthesis Methodologies
The synthesis of sterically hindered amides like this compound can be challenging using traditional methods, often requiring harsh coupling reagents and long reaction times. Automated and high-throughput synthesis platforms offer a powerful tool for overcoming these synthetic hurdles.
Future research in this area would involve the development of robust, automated protocols for the synthesis of a library of analogues based on the this compound scaffold. This would enable the rapid exploration of structure-activity relationships. For example, by varying the substituents on both the benzoyl and the N-phenyl rings, a large number of derivatives could be synthesized and screened for desired properties. Flow chemistry, in particular, could be advantageous for managing the exothermic nature of some coupling reactions and for safely handling reactive intermediates.
A potential high-throughput workflow could involve:
Automated liquid handling for dispensing starting materials (substituted benzoic acids and anilines).
Parallel reactors for conducting the amide coupling reactions under a matrix of different conditions (e.g., various coupling reagents, solvents, and temperatures).
Automated purification systems, such as parallel HPLC or supercritical fluid chromatography (SFC).
High-throughput characterization using techniques like mass spectrometry and NMR.
Advanced Materials Science Applications Based on Structural Properties
The rigid and sterically encumbered structure of this compound suggests that it and its derivatives could serve as building blocks for advanced materials. The restricted rotation around the amide bond can lead to materials with high thermal stability and defined conformational preferences.
One promising area of investigation is the development of novel polymers. The incorporation of such a rigid monomer into a polymer backbone could result in materials with high glass transition temperatures and excellent mechanical properties. Furthermore, the specific spatial arrangement of the phenyl rings could be exploited for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), where the control of intermolecular packing is crucial.
Another potential application lies in the design of "molecular glasses," which are low-molecular-weight organic compounds that form stable amorphous glasses. The bulky and asymmetric nature of this compound could frustrate crystallization, leading to the formation of stable glasses with potential uses as charge-transporting layers in electronic devices.
| Potential Application | Key Structural Feature | Rationale |
| High-Performance Polymers | Rigidity and steric hindrance | Incorporation into a polymer chain could enhance thermal stability and mechanical strength. |
| Organic Electronics | Defined conformation | Control over molecular packing could be beneficial for charge transport properties. |
| Molecular Glasses | Frustrated crystallization | The bulky, asymmetric structure may prevent ordered packing, leading to stable amorphous materials. |
Development of Next-Generation Computational Methodologies for Prediction and Design
The complex interplay of steric and electronic effects in molecules like this compound presents a challenge for current computational models. Accurately predicting the conformational landscape, reactivity, and electronic properties of such systems requires sophisticated theoretical approaches.
Future research should focus on developing and validating computational methods that can handle these challenges. This could involve the use of advanced density functional theory (DFT) functionals that are better at describing non-covalent interactions, or the application of machine learning techniques to predict properties based on a large dataset of related compounds.
A synergistic approach combining experimental work with computation would be particularly powerful. For example, experimental data on the reactivity of this compound under extreme conditions could be used to benchmark and refine computational models. In turn, these validated models could be used to design new molecules with tailored properties, guiding future synthetic efforts.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-methyl-2-neopentyl-N-phenylbenzamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling 3-methyl-2-neopentylbenzoic acid with aniline derivatives under Schotten-Baumann conditions. Reagent selection (e.g., acyl chlorides vs. carbodiimide coupling agents) impacts yield and purity . Optimization includes:
- Temperature Control : Maintain 0–5°C during acylation to minimize side reactions.
- Solvent Choice : Use THF or DCM for solubility and reactivity balance.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures improves purity.
Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer : A multi-technique approach ensures structural fidelity:
- NMR Spectroscopy : H and C NMR identify substituent patterns (e.g., neopentyl group’s tert-butyl signals at δ 0.8–1.2 ppm) .
- Mass Spectrometry : HRMS (ESI+) confirms molecular ion [M+H] and fragments.
- HPLC : Reverse-phase C18 columns (MeCN/HO with 0.1% TFA) assess purity (>95% required for biological assays) .
Q. How does the steric bulk of the neopentyl group influence solubility and crystallinity?
- Methodological Answer : The neopentyl group (2,2-dimethylpropyl) enhances hydrophobicity, reducing aqueous solubility. To mitigate:
- Solvent Screening : Use DMSO for stock solutions; dilute in PBS with <1% DMSO for assays.
- Crystallization : Slow evaporation from tert-butyl methyl ether (TBME) yields single crystals for X-ray analysis .
Advanced Research Questions
Q. How can SHELXL and WinGX resolve structural ambiguities in crystallographic studies of this compound?
- Methodological Answer :
- Data Collection : Use high-resolution (<1.0 Å) X-ray data to resolve steric clashes from the neopentyl group .
- Refinement in SHELXL : Apply restraints for disordered tert-butyl moieties and anisotropic displacement parameters for heavy atoms .
- Validation in WinGX : Check for R-factor convergence (<5%), bond-length RMSD (<0.02 Å), and ORTEP-3 thermal ellipsoid plots .
Q. What strategies address conflicting bioactivity data in structure-activity relationship (SAR) studies?
- Methodological Answer : Discrepancies may arise from assay variability or compound stability. Mitigation steps:
- Dose-Response Curves : Repeat assays in triplicate with internal controls (e.g., staurosporine for cytotoxicity).
- Metabolic Stability Tests : Incubate with liver microsomes to identify degradation products via LC-MS .
- Computational Modeling : Dock the compound into target proteins (e.g., kinases) using AutoDock Vina to validate binding hypotheses .
Q. How can computational methods predict metabolic pathways and toxicity profiles?
- Methodological Answer :
- ADMET Prediction : Use SwissADME to estimate CYP450 metabolism sites (e.g., oxidation at benzylic positions) .
- Toxicity Screening : ProTox-II identifies potential hepatotoxicity risks based on structural alerts (e.g., nitro groups absent here) .
- MD Simulations : GROMACS models hydration dynamics and membrane permeability (logP ~3.5 suggests moderate blood-brain barrier penetration) .
Q. What experimental designs are critical for evaluating enantiomeric purity if chiral centers are present?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak IA-3 column (hexane/isopropanol, 90:10) to separate enantiomers .
- Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with DFT-simulated spectra .
Data Contradiction Analysis
Q. How to reconcile discrepancies between theoretical and experimental C NMR chemical shifts?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level in Gaussian 16; compute shifts with the gauge-independent atomic orbital (GIAO) method .
- Error Sources : Assess solvent effects (PCM model for DMSO) and conformational flexibility (neopentyl group rotation barriers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
